2-(2,5-dichlorophenyl)-1H-indole
Overview
Description
- Structure : The indole ring system contains a dichlorophenyl group at position 2. The N-H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-(2,5-dichlorophenyl)-1H-indole involves an indole ring fused with a dichlorophenyl group. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .
Scientific Research Applications
Synthesis and Structural Analysis
Indole derivatives have garnered significant interest due to their wide-ranging applications across different scientific fields. A study by Tariq et al. (2020) highlights the synthesis and characterization of novel indole-based derivatives through various spectroscopic techniques and density functional theory (DFT) studies. These derivatives demonstrate promising applications in nonlinear optical (NLO) technologies due to their fine NLO properties, which could lead to advancements in high-tech applications (Tariq et al., 2020).
Medicinal Chemistry
In medicinal chemistry, indole analogs are important therapeutic agents with antioxidant, anti-HIV, and anti-cancer activities. The indole nucleus is frequently found in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals. A study by Al-Ostoot et al. (2019) focuses on the synthesis, spectroscopic, and X-ray crystallographic analysis of a specific indole derivative, showcasing its potential in drug design and therapeutic applications (Al-Ostoot et al., 2019).
Molecular Electronics
Indole derivatives are also explored in the field of molecular electronics, where their electronic properties are tailored for applications in organic semiconductors. Cho et al. (2016) designed indolo[3,2-b]indole derivatives with varying substituents, studying their structure-property relationships. These compounds demonstrated potential as high-performance organic semiconductors, with applications in organic field-effect transistors (Cho et al., 2016).
Photophysics and Photochemistry
The photophysical and photochemical properties of indole chromophores, such as those present in essential amino acids like tryptophan and neurotransmitters like serotonin, have been extensively studied. Research by Giussani et al. (2011) using quantum chemical calculations explored the photophysical properties of the indole system after UV irradiation, contributing valuable insights into the mechanisms of energy decay in these molecules (Giussani et al., 2011).
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVEDVTSOVFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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